molecular formula C11H14FNO B13165652 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol

3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol

Katalognummer: B13165652
Molekulargewicht: 195.23 g/mol
InChI-Schlüssel: RSZSIFHLTXZCST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₁H₁₄FNO It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a cyclobutanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-3-(2-chloro-5-methylphenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-bromo-5-methylphenyl)cyclobutan-1-ol
  • 3-Amino-3-(2-iodo-5-methylphenyl)cyclobutan-1-ol

Uniqueness

Compared to similar compounds, 3-Amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol is unique due to the presence of the fluoro group, which can influence its reactivity, stability, and interactions with biological targets. The fluoro group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Eigenschaften

Molekularformel

C11H14FNO

Molekulargewicht

195.23 g/mol

IUPAC-Name

3-amino-3-(2-fluoro-5-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14FNO/c1-7-2-3-10(12)9(4-7)11(13)5-8(14)6-11/h2-4,8,14H,5-6,13H2,1H3

InChI-Schlüssel

RSZSIFHLTXZCST-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)F)C2(CC(C2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.